molecular formula C33H30N6O2S B2809964 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 887221-42-3

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2809964
CAS No.: 887221-42-3
M. Wt: 574.7
InChI Key: SKNYJYUKSCERJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C33H30N6O2S and its molecular weight is 574.7. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation .

Mode of Action

The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCA VII affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors . This process is functionally excitatory and establishes a GABAergic transmission . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Result of Action

The compound’s action results in the inhibition of hCA, particularly hCA VII, which leads to changes in the bicarbonate gradient and potentially affects neuronal excitation . This could have implications for the treatment of conditions such as neuropathic pain .

Action Environment

The environment can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNYJYUKSCERJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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